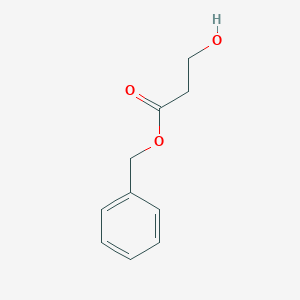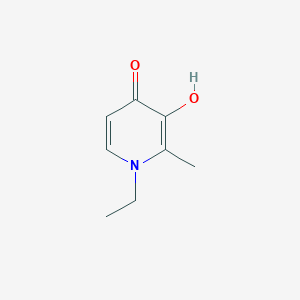
4-Aminoacetophenone-13C
説明
4-Aminoacetophenone-13C is a chemical compound used in pharmaceuticals, medicines, and other organic products . It’s also used as a reagent for the photometric determination of Ce . It’s a labelled analogue of 4-Aminoacetophenone .
Synthesis Analysis
A new synthetic route for preparing 4-aminoacetophenone involves a Williamson ether synthesis method and Smiles rearrangement reaction . This method is economical, practical, and suitable for large-scale industrial production .Molecular Structure Analysis
The molecular formula of 4-Aminoacetophenone is C8H9NO . The molecule contains a total of 19 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis
4-Aminoacetophenone has a density of 1.1±0.1 g/cm3, a boiling point of 294.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 132.1±19.8 °C .科学的研究の応用
Comprehensive Analysis of 4-Aminoacetophenone-13C Applications
4-Aminoacetophenone-13C is a versatile compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Rotational Spectroscopy
Rotational spectroscopy: utilizes the rotational transitions of molecules to gain insights into their structure and dynamics. 4-Aminoacetophenone-13C, with its isotopic labeling, is particularly useful in this field. Researchers can investigate the rotational spectra of this compound in both microwave and millimeter frequency regions. This allows for the study of molecular conformational space and the potential energy space (PES), providing valuable information on the internal motions and vibrational modes of molecules .
Pharmaceutical Intermediates
In the pharmaceutical industry, 4-Aminoacetophenone-13C serves as an intermediate in the synthesis of various drugs. Its isotopic labeling is crucial for tracking the incorporation of the compound into more complex molecules, aiding in the development and quality control of medicinal products .
Photometric Determination of Cerium
The compound is used as a reagent in the photometric determination of cerium (Ce) . The 13C labeling enhances the precision of the photometric measurements, making it an essential tool in analytical chemistry for the quantification of Ce in various samples .
Palladium Determination
Similarly, 4-Aminoacetophenone-13C is employed in the determination of palladium. The isotopic labeling allows for more accurate tracking and quantification of palladium in chemical analyses, which is important in catalysis research and the monitoring of environmental samples .
Vitamin B1 Analysis
The compound’s role in the determination of vitamin B1 (thiamine) is another significant application. It acts as a reagent in assays that measure the concentration of vitamin B1 in pharmaceuticals and nutritional supplements, ensuring product safety and efficacy .
Molecular Dynamics Studies
4-Aminoacetophenone-13C is instrumental in molecular dynamics studies . Its isotopic variant provides a unique perspective on the behavior of molecules, especially when studying the energy differences between conformers and barriers to internal rotation .
Organic Synthesis
In organic synthesis, 4-Aminoacetophenone-13C can be used to introduce an isotopically labeled phenyl group into target molecules. This is particularly useful in the synthesis of labeled compounds for metabolic studies and tracing mechanisms in organic reactions .
Educational Research
Lastly, 4-Aminoacetophenone-13C finds its application in educational settings, where it is used to demonstrate principles of isotopic labeling and its importance in research. It provides a tangible example for students learning about the role of isotopes in scientific investigations .
Safety And Hazards
特性
IUPAC Name |
1-(4-aminophenyl)(113C)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,9H2,1H3/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRYKVSEZCQIHD-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoacetophenone-13C | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/structure/B30879.png)
![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)



